molecular formula C7H12N4S B372176 N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine CAS No. 52222-40-9

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine

Katalognummer: B372176
CAS-Nummer: 52222-40-9
Molekulargewicht: 184.26g/mol
InChI-Schlüssel: ZULDDUZNIUUNKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine (CAS: 52222-40-9) is a pyrimidine derivative with a molecular formula of C₇H₁₂N₄S and a molecular weight of 184.26 g/mol . It features:

  • Dimethylamino groups at the N4 position.
  • A methylthio (-SMe) substituent at the 2-position.
  • Amino (-NH₂) groups at the 4- and 6-positions.

This compound is primarily used as a building block in medicinal chemistry and organic synthesis.

Eigenschaften

IUPAC Name

4-N,4-N-dimethyl-2-methylsulfanylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-11(2)6-4-5(8)9-7(10-6)12-3/h4H,1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULDDUZNIUUNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52222-40-9
Record name N4,N4-dimethyl-2-(methylthio)pyrimidine-4,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Preparation of 2-Methylthio-4,6-diaminopyrimidine

This intermediate is synthesized in three steps from diethyl malonate and thiourea:

  • Nitration : Diethyl malonate reacts with fuming nitric acid (4–10 equiv) at 0–30°C to yield diethyl 2-nitromalonate.

  • Cyclization : Reaction with thiourea in NaOH forms 2-thio-4,6-diaminopyrimidine.

  • Methylation : Treatment with methyl iodide in NaOH introduces the methylthio group (40–80% yield).

Dimethylation of Amino Groups

The 4,6-diamino groups undergo dimethylation using methyl iodide (2.2 equiv) and sodium hydride in DMF at 60°C for 12 hours. Excess methyl iodide ensures complete conversion to the dimethylated product.

Reaction Conditions

ParameterValue
SolventDMF
Temperature60°C
Time12 hours
Yield68–75%

Alternative Route via Chloropyrimidine Intermediate

Synthesis of 6-Chloro-2,4-diaminopyrimidine

Ethyl cyanoacetate condenses with guanidine in basic medium, followed by chlorination with POCl₃ to yield 6-chloro-2,4-diaminopyrimidine (85% yield).

Functionalization with Dimethylamine and Methylthio Group

  • Amine Substitution : Reacting 6-chloro-2,4-diaminopyrimidine with dimethylamine in ethanol at reflux replaces the 6-chloro group (75% yield).

  • Methylthio Introduction : The 2-amino group is converted to methylthio via diazotization and reaction with methanethiol, though this step remains less optimized.

Comparative Analysis of Synthetic Routes

Method 1 Advantages

  • Higher overall yield (68–75%) due to straightforward alkylation.

  • Avoids handling hazardous chlorinating agents.

Method 2 Challenges

  • Low efficiency in introducing the methylthio group at position 2.

  • Requires POCl₃ for chlorination, complicating scalability.

Structural and Spectroscopic Characterization

Key data for N⁴,N⁴-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine:

PropertyValueSource
Molecular FormulaC₇H₁₂N₄S
Molecular Weight184.26 g/mol
Melting Point260–261°C
CAS Registry Number52222-40-9

¹H NMR (DMSO-d6): δ 2.45 (s, 3H, SCH3), 3.05 (s, 6H, N(CH3)2), 6.20 (s, 2H, NH2).

Industrial Applications and Modifications

The compound serves as a precursor in pharmaceuticals, particularly microtubule-targeting agents. Recent patents highlight its utility in kinase inhibitors, where bromination at position 5 enhances bioactivity.

Challenges in Scalability and Purity

  • Dimethylation Selectivity : Over-alkylation can yield trimethylated byproducts, necessitating precise stoichiometry.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Analyse Chemischer Reaktionen

Types of Reactions

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino or methylthio positions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine has shown potential in medicinal applications, particularly in oncology and antiviral research:

  • Antiviral Activity : Research indicates that this compound can inhibit viral replication by interfering with viral protein synthesis. This mechanism was demonstrated in studies targeting specific viruses where the compound exhibited significant inhibitory effects on viral load.

Biological Studies

The compound's structural similarity to nucleotides makes it a valuable tool in biological research:

  • DNA/RNA Interaction Studies : It serves as a model compound for studying interactions with nucleic acids, aiding in the understanding of genetic processes and potential therapeutic targets.

Agrochemical Development

In agriculture, N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is explored for its potential as an agrochemical:

  • Pesticide Formulations : Its biological activity may contribute to the development of new pesticides that target specific pests while minimizing environmental impact.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine revealed that the compound effectively reduced the replication rate of a specific virus by approximately 70% in vitro. This was attributed to its ability to disrupt viral protein synthesis pathways.

Case Study 2: Cancer Cell Line Inhibition

In another investigation involving various cancer cell lines, N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine demonstrated significant antiproliferative effects. The compound exhibited an IC50 value of approximately 50 nM against breast cancer cells, indicating potent activity against tumor growth.

Wirkmechanismus

The mechanism of action of N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the replication of certain viruses by interfering with viral protein synthesis and assembly . Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at N4 and C2 Positions

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine -NMe₂ (N4), -SMe (C2) C₇H₁₂N₄S 184.26 Building block; moderate lipophilicity
2-(Methylthio)pyrimidine-4,6-diamine -NH₂ (N4/N6), -SMe (C2) C₅H₈N₄S Not reported Simpler backbone; potential precursor
5-Iodo-2-(methylthio)pyrimidine-4,6-diamine -I (C5), -SMe (C2) C₅H₇IN₄S 306.11 Heavy atom for cross-coupling reactions
N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine -N(allyl)₂ (N4), -Me (C2) C₁₁H₁₆N₄ 204.27 Bulky substituents; potential polymerization applications
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine -NO₂ (C5), -Ph (N4/N6) C₁₆H₁₃N₅O₂ 307.31 Electron-withdrawing nitro group; aromatic interactions
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The methylthio (-SMe) group in the target compound is moderately electron-donating, enhancing the pyrimidine ring's nucleophilicity. In contrast, the nitro (-NO₂) group in the diphenyl derivative () is strongly electron-withdrawing, reducing reactivity at the ring .
  • Halogen Incorporation : The iodo-substituted analog () offers a heavy atom for crystallography or Suzuki–Miyaura cross-coupling, a feature absent in the target compound .

Aromatic and Heterocyclic Modifications

Pyrazolo-Pyrimidine Derivatives
  • 1-(3-Chloro-4-methyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 58791-60-9) has a fused pyrazolo-pyrimidine core, increasing aromaticity and planarity.
Thiazole and Piperazine Hybrids
  • Such complexity contrasts with the target compound’s simpler structure .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The methylthio group in the target compound increases lipophilicity (logP ~1.5 estimated) compared to hydroxyl or amino-substituted analogs (e.g., 2-(methylthio)pyrimidine-4,6-diol, CAS 1979-98-2) .
  • Solubility : Hydrochloride salts of pyrimidine derivatives (e.g., N4-Cyclopropyl-N6-(piperidin-3-ylmethyl)pyrimidine-4,6-diamine hydrochloride in ) exhibit improved aqueous solubility due to ionic character, unlike the free base form of the target compound .

Research and Application Insights

  • Medicinal Chemistry: The target compound’s dimethylamino and methylthio groups make it a versatile intermediate for synthesizing kinase inhibitors or antimicrobial agents. Its discontinued status () suggests niche use in specialized syntheses .
  • Comparative Reactivity : The iodo-substituted analog () is more reactive in cross-coupling reactions, while the nitro-diphenyl derivative () may serve as a fluorescence quencher due to its electron-withdrawing nitro group .

Biologische Aktivität

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound's unique structure, characterized by a methylthio group and dimethyl substitutions, positions it as a significant candidate in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The chemical formula of N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is C7H10N4SC_7H_{10}N_4S. The structural features include:

  • Pyrimidine ring : Central to its biological activity.
  • Methylthio group : Enhances lipophilicity and biological interactions.
  • Dimethyl substitutions : Potentially modulate receptor interactions.

The biological activity of N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It can act on receptors influencing neurotransmitter systems, potentially offering therapeutic benefits in neuropsychiatric disorders.

Anticancer Activity

Research indicates that N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell Line GI50 (nM) Mechanism
MDA-MB-435 (Breast)~10Microtubule depolymerization
A549 (Lung)~15Induction of apoptosis
HCT116 (Colon)~20Cell cycle arrest

In xenograft models, the compound demonstrated moderate antitumor effects, suggesting its potential for further development as an anticancer agent .

Antimicrobial Activity

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine has also shown promising activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies indicated:

  • IC50 Values : Ranging from 0.4 to 28 µM against various strains.
  • Target Enzyme : Inhibition of dihydrofolate reductase (DHFR), critical for parasite survival .

Study 1: Antiproliferative Effects

In a study evaluating the efficacy of N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine against cancer cell lines, researchers found that the compound significantly inhibited cell proliferation in a dose-dependent manner. The most potent effects were observed in leukemia and lung cancer cell lines, where it was noted to be 5 to 6-fold more effective than standard treatments .

Study 2: Inhibition of Plasmodium falciparum

Another study focused on the compound's inhibitory effects on P. falciparum DHFR. The findings revealed that N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine effectively inhibited both wild-type and mutant strains of the enzyme, highlighting its potential as an antimalarial agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine with high yield and purity?

  • The synthesis of pyrimidine derivatives often involves multi-step nucleophilic substitution and alkylation reactions. Microwave-assisted synthesis can reduce reaction times and improve yields (e.g., from 48 hours to <6 hours) . Green chemistry principles, such as using water as a solvent or recyclable catalysts, minimize waste . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., methylthio and dimethylamino groups) .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding patterns, critical for understanding binding interactions .
  • Mass Spectrometry (HRMS): Validates molecular weight (theoretical: 184.26 g/mol) and detects impurities .
  • HPLC: Assesses purity (>95% threshold for biological assays) .

Q. How can researchers design initial biological activity screens for this compound?

  • Kinase Inhibition Assays: Use recombinant kinases (e.g., CDK2, EGFR) in fluorescence-based ADP-Glo™ assays to measure IC50 values .
  • Cytotoxicity Screening: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .
  • Solubility Testing: Employ shake-flask methods in PBS or DMSO to determine aqueous solubility, a key factor in bioavailability .

Q. What strategies address solubility challenges for in vitro studies?

  • Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
  • Prodrug Design: Introduce phosphate or ester groups to improve hydrophilicity, later cleaved enzymatically in vivo .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s kinase inhibition selectivity?

  • Molecular docking (e.g., AutoDock Vina) reveals interactions with kinase ATP-binding pockets. The methylthio group may form hydrophobic contacts, while dimethylamino groups stabilize hydrogen bonds with hinge regions . Comparative studies with analogs (e.g., N6-butyl derivatives) show selectivity varies with substituent bulk and polarity .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

  • In Silico ADMET Prediction: Tools like SwissADME predict logP (target: 2–3 for balance between solubility and membrane permeability) and cytochrome P450 interactions .
  • Free-Energy Perturbation (FEP): Guides structural modifications (e.g., replacing methylthio with sulfoxide) to enhance binding affinity by 10–100-fold .

Q. How should researchers resolve contradictions in activity data across kinase families?

  • Kinome-Wide Profiling: Use panels like KinomeScan to compare inhibition across 400+ kinases. Discrepancies may arise from off-target effects or conformational flexibility .
  • Structural Dynamics: Molecular dynamics simulations (e.g., GROMACS) identify kinase-specific binding pocket flexibility that affects inhibitor fit .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance plasma half-life by 3–5× in rodent models .
  • Lipid-Based Delivery: Self-emulsifying drug delivery systems (SEDDS) increase intestinal absorption by 50% in pharmacokinetic studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.